The Synthetic Keystone: A Technical Guide to 5-Chloro-2,3-dihydroquinolin-4(1H)-one
The Synthetic Keystone: A Technical Guide to 5-Chloro-2,3-dihydroquinolin-4(1H)-one
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2,3-dihydroquinolin-4(1H)-one, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into its fundamental chemical and physical properties, outline established synthetic routes with a focus on the underlying mechanistic principles, and explore its reactivity. Furthermore, this guide highlights the role of the dihydroquinolinone scaffold as a "privileged structure" in the design of novel therapeutic agents and discusses the potential applications of this specific chlorinated analog. Safety protocols and detailed experimental procedures are also provided to equip researchers and drug development professionals with the necessary knowledge for its effective utilization.
Introduction: The Dihydroquinolinone Scaffold in Modern Drug Discovery
The quinolinone and its reduced form, the dihydroquinolinone, represent a core structural motif in a vast array of biologically active compounds.[1] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] The inherent structural features of the dihydroquinolinone core, including its hydrogen bonding capabilities and defined spatial arrangement, make it an ideal framework for the development of novel therapeutics.
Derivatives of this scaffold have demonstrated a broad spectrum of activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The introduction of various substituents onto the dihydroquinolinone ring system allows for the fine-tuning of its physicochemical properties and biological activity, a key strategy in modern drug design.[1] Halogenation, in particular, is a common approach to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This guide focuses specifically on the 5-chloro substituted derivative, 5-Chloro-2,3-dihydroquinolin-4(1H)-one, a valuable intermediate and potential pharmacophore in its own right.[3]
Core Compound Identification and Properties
CAS Number: 21617-16-3
This unique numerical identifier, assigned by the Chemical Abstracts Service, ensures the unambiguous identification of 5-Chloro-2,3-dihydroquinolin-4(1H)-one in literature and chemical databases.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Chloro-2,3-dihydroquinolin-4(1H)-one is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, from reaction conditions to formulation development.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈ClNO | [3][4] |
| Molecular Weight | 181.62 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Melting Point | 127-129 °C | Commercial Suppliers |
| IUPAC Name | 5-chloro-2,3-dihydroquinolin-4(1H)-one | [3] |
Spectral Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their splitting patterns influenced by the chlorine substituent. The two methylene groups in the heterocyclic ring will likely appear as triplets. The N-H proton will present as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield shift.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching, C=O (amide) stretching, and C-Cl stretching, as well as aromatic C-H and C=C stretching.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of the chlorine atom.
Synthesis and Mechanistic Insights
The synthesis of 2,3-dihydroquinolin-4(1H)-ones is a well-established area of organic chemistry, with several effective strategies available.[5][6] The most direct and commonly employed method for the synthesis of 5-Chloro-2,3-dihydroquinolin-4(1H)-one involves an intramolecular Friedel-Crafts acylation.[6]
Primary Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
This powerful C-C bond-forming reaction is ideally suited for the construction of the dihydroquinolinone ring system. The general workflow is depicted below:
Figure 1: General synthetic workflow for 5-Chloro-2,3-dihydroquinolin-4(1H)-one.
Causality Behind Experimental Choices:
The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), is critical for the success of the Friedel-Crafts cyclization.[6] These reagents act as both the solvent and the catalyst, promoting the formation of the acylium ion intermediate necessary for the intramolecular electrophilic aromatic substitution. The reaction is typically performed at elevated temperatures to overcome the activation energy of the cyclization step.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of 5-Chloro-2,3-dihydroquinolin-4(1H)-one via intramolecular Friedel-Crafts acylation.
Step 1: Synthesis of 3-(3-chlorophenylamino)propanoic acid
-
In a round-bottom flask, dissolve 3-chloroaniline (1.0 eq) in a suitable solvent such as water or a lower alcohol.
-
Add acrylic acid (1.1 eq) to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-(3-chlorophenylamino)propanoic acid.
Step 2: Synthesis of 5-Chloro-2,3-dihydroquinolin-4(1H)-one
-
To a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) (10-20 times the weight of the starting material).
-
Heat the PPA to approximately 80-100 °C with stirring.
-
Slowly add 3-(3-chlorophenylamino)propanoic acid (1.0 eq) to the hot PPA.
-
Increase the temperature to 120-140 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 5-Chloro-2,3-dihydroquinolin-4(1H)-one.
Reactivity and Potential for Derivatization
The chemical reactivity of 5-Chloro-2,3-dihydroquinolin-4(1H)-one is dictated by the functional groups present in its structure.
Figure 2: Key reactive sites of 5-Chloro-2,3-dihydroquinolin-4(1H)-one.
-
N-H Acidity and Substitution: The amide proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation to introduce diversity at this position.
-
Carbonyl Group Reactivity: The carbonyl group can undergo typical ketone reactions, such as reduction to the corresponding alcohol or reaction with organometallic reagents.
-
Aromatic Ring Substitution: The benzene ring is deactivated towards further electrophilic aromatic substitution due to the presence of the electron-withdrawing amide group. However, under forcing conditions, further substitution may occur. The chlorine atom and the amide group will direct incoming electrophiles.
-
Reactivity of the Chlorine Substituent: The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, under forcing conditions or with appropriate catalytic systems, it may be displaced.
Applications in Drug Development
The 5-chloro-2,3-dihydroquinolin-4(1H)-one scaffold is a valuable building block in medicinal chemistry.[3] The presence of the chlorine atom can enhance the pharmacological properties of the parent molecule.
As a Precursor to Bioactive Molecules
This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its reactive sites allow for the systematic introduction of various functional groups to build libraries of compounds for biological screening.[3]
Potential Pharmacological Activities
While specific biological data for 5-Chloro-2,3-dihydroquinolin-4(1H)-one is limited in the public domain, the broader class of quinolone derivatives has shown significant promise in several therapeutic areas:
-
Anticancer Activity: Many quinolone derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[1]
-
Antimicrobial Activity: The quinolone core is famously the basis for a class of broad-spectrum antibiotics.[2] Chloro-substituted quinolones have also been explored for their antibacterial and antifungal properties.
The 5-chloro substitution can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved drug-like characteristics.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 5-Chloro-2,3-dihydroquinolin-4(1H)-one.
Hazard Identification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
5-Chloro-2,3-dihydroquinolin-4(1H)-one is a synthetically accessible and versatile heterocyclic compound with significant potential in the field of drug discovery and development. Its well-defined structure, coupled with the presence of multiple reactive sites, makes it an attractive starting material for the synthesis of diverse chemical libraries. The established importance of the dihydroquinolinone scaffold in medicinal chemistry suggests that this chlorinated derivative warrants further investigation as a potential source of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.
References
- Armstrong, G. L., Conn, L. A., & Pinner, R. W. (1999). Trends in infectious disease mortality in the United States during the 20th century. JAMA, 281(1), 61–66.
- Baharoglu, Z., & Mazel, D. (2014). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Antibiotics, 3(1), 1-36.
- Chen, Y. L., Fang, K. C., Sheu, J. Y., Hsu, S. L., & Tzeng, C. C. (2001). Synthesis and antibacterial evaluation of certain quinolone derivatives. Journal of medicinal chemistry, 44(14), 2374–2377.
- D'Oliveira, G. G., de Souza, J. D., & da Silva, M. A. (2025). Selective Copper(II) Complexes against Mycobacterium tuberculosis. ACS Omega.
- Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8657-8682.
- Gorepatil, A., Gorepatil, P., Gaikwad, M., Mhamane, D., Phadkule, A., & Ingle, V. (2018). The use of zirconyl nitrate as a water-tolerant Lewis-acid catalyst enables a simple, green, and efficient intramolecular cyclization of o-aminochalcones to provide 2-aryl-2,3-dihydroquinolin-4(1H)-ones under mild reaction conditions with improved yields. Synlett, 29(02), 235-237.
-
Hoffman Fine Chemicals. (n.d.). 5-Chloro-2,3-dihydroquinolin-4(1H)-one. Retrieved from [Link]
- Pandit, R. P., Sharma, K., & Lee, Y. R. (2015). A mild and efficient one-pot procedure starting from o-aminoacetophenones and aromatic aldehydes in the presence of silver(I) triflate provides various 2-aryl-2,3-dihydroquinolin-4(1H)-ones. Synthesis, 47(24), 3881-3890.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones. Retrieved from [Link]
- Oliphant, C. M., & Green, G. M. (2002). Quinolones: a comprehensive review. American family physician, 65(3), 455–464.
- Snieckus, V. (1990). The directed ortho metalation of aromatic compounds. Chemical Reviews, 90(6), 879-933.
Sources
- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 2. 4-Quinolone derivatives and their activities against Gram positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Chloro-2,3-dihydroquinolin-4(1H)-one [myskinrecipes.com]
- 4. 5-Chloro-2,3-dihydroquinolin-4(1H)-one [myskinrecipes.com]
- 5. Dihydroquinolinone synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
